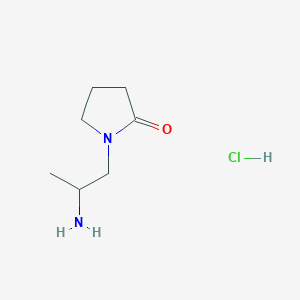

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

1-(2-aminopropyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSIZVWNUAUHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-29-9 | |

| Record name | 2-Pyrrolidinone, 1-(2-aminopropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidin-2-one with 2-aminopropyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate; conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and applications:

Detailed Research Findings and Functional Differences

Structural Impact on Pharmacological Activity

- Aminopropyl vs. Arylpiperazine Groups: The aminopropyl group in 1-(2-aminopropyl)pyrrolidin-2-one HCl enhances water solubility compared to bulkier arylpiperazine derivatives (e.g., S-61 and S-73). However, arylpiperazine analogs exhibit stronger α1-adrenolytic effects due to aromatic stacking with receptors .

- Halogenation Effects: Fluorine or chlorine substitution on aromatic rings (e.g., 2-fluorophenyl or 2-chlorophenyl derivatives) improves metabolic stability and receptor binding affinity. For example, the 2-chlorophenyl analog shows a 3-fold increase in serotonin receptor binding compared to non-halogenated analogs .

Stereochemical Specificity

The (S)-enantiomer of 1-(2-aminopropyl)pyrrolidin-2-one HCl (CAS 2126144-67-8) demonstrates higher enantiomeric purity (≥95%) and selective activity in cardiovascular models compared to racemic mixtures .

Biological Activity

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride, also known as 1-(2-AP) pyrrolidin-2-one HCl, is a compound of significant interest in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidinone core with a two-carbon chain terminating in an amino group. The molecular formula is and the CAS number is 2126144-67-8. Its hydrochloride form suggests it can form stable salts, enhancing its solubility and bioavailability.

1-(2-AP) pyrrolidin-2-one HCl exhibits notable biological activity primarily through its inhibition of histone deacetylases (HDACs), specifically HDAC5 and HDAC6. This inhibition is crucial as HDACs play a significant role in regulating gene expression by modifying chromatin structure. The compound's ability to selectively inhibit these enzymes may contribute to its therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Inhibition of Histone Deacetylases : Selectively inhibits HDAC5 and HDAC6, influencing gene expression.

- Cellular Metabolism : Acts as a metabolite in spermidine catabolism, indicating its role in cellular health and function.

- Potential Drug Delivery Applications : Its structure allows for the development of biodegradable drug delivery systems that can target intracellular environments effectively.

Data Table: Biological Activity Summary

Case Studies

Several studies have highlighted the biological implications of this compound:

- Cancer Cell Studies : Research demonstrated that treatment with 1-(2-AP) pyrrolidin-2-one HCl led to increased apoptosis in various cancer cell lines. The mechanism involved the upregulation of pro-apoptotic genes due to histone acetylation changes induced by HDAC inhibition .

- Neuroprotection : In models of neurodegeneration, this compound showed protective effects against neuronal cell death, attributed to its ability to modulate histone acetylation patterns that influence neurotrophic factor expression .

- Drug Development : Its unique properties have prompted investigations into its potential as a lead compound for developing new therapeutics targeting HDAC-related pathways in cancer and neurodegenerative diseases .

Q & A

Basic Research Question

- Structural confirmation :

- Purity assessment : HPLC with UV detection (λ = 210–220 nm) and a C18 column; compare retention times against reference standards .

Addressing contradictions : Cross-reference CAS numbers (e.g., 2126144-67-8 vs. 1567888-22-5) by verifying supplier Certificates of Analysis (CoA) and replicating spectral data .

How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Advanced Research Question

- Accelerated stability testing : Expose the compound to:

- Analytical endpoints :

- Quantify degradation products (e.g., free amine or oxidized species) via UPLC-MS .

- Monitor hygroscopicity using dynamic vapor sorption (DVS) due to the hydrochloride salt’s sensitivity to humidity .

Key findings : Structural analogs show increased degradation at high humidity (>75% RH), necessitating desiccated storage .

What strategies mitigate discrepancies in biological activity data across studies?

Advanced Research Question

Reported variations in receptor binding (e.g., serotonin or dopamine receptors) may stem from:

- Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., dimerized amines) can interfere with assays. Use preparative HPLC to isolate the pure compound .

- Salt form differences : Compare freebase and hydrochloride forms via in vitro assays (e.g., radioligand binding) to isolate pharmacological effects .

- Chiral cross-contamination : Even 2% (R)-enantiomer impurity can skew dose-response curves. Validate enantiopurity before biological testing .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking studies : Use Schrödinger Maestro to model binding to monoamine transporters. The aminopropyl chain’s flexibility allows for multiple binding poses .

- MD simulations : Simulate 100-ns trajectories in lipid bilayers to assess membrane permeability. Correlate results with experimental LogP values (predicted ~0.8) .

- SAR analysis : Modify the pyrrolidinone ring (e.g., fluorination at C4) to enhance metabolic stability, guided by DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.